molecular formula C22H27FN2O4S B3985310 2-[cyclohexyl-(4-fluorophenyl)sulfonylamino]-N-[(4-methoxyphenyl)methyl]acetamide

2-[cyclohexyl-(4-fluorophenyl)sulfonylamino]-N-[(4-methoxyphenyl)methyl]acetamide

Cat. No.: B3985310
M. Wt: 434.5 g/mol
InChI Key: TZAUHYCQCPDNMO-UHFFFAOYSA-N
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Description

2-[cyclohexyl-(4-fluorophenyl)sulfonylamino]-N-[(4-methoxyphenyl)methyl]acetamide is a complex organic compound characterized by its unique molecular structure. This compound is notable for its potential applications in various fields, including chemistry, biology, medicine, and industry. Its structure includes a cyclohexyl group, a fluorophenyl group, a sulfonylamino group, and a methoxyphenylmethyl group, making it a subject of interest for researchers.

Preparation Methods

The synthesis of 2-[cyclohexyl-(4-fluorophenyl)sulfonylamino]-N-[(4-methoxyphenyl)methyl]acetamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of the cyclohexyl and fluorophenyl intermediates, followed by the introduction of the sulfonylamino group. The final step involves the coupling of the methoxyphenylmethyl group to the acetamide backbone. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

2-[cyclohexyl-(4-fluorophenyl)sulfonylamino]-N-[(4-methoxyphenyl)methyl]acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various acids and bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[cyclohexyl-(4-fluorophenyl)sulfonylamino]-N-[(4-methoxyphenyl)methyl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[cyclohexyl-(4-fluorophenyl)sulfonylamino]-N-[(4-methoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonylamino group is known to form strong interactions with protein active sites, potentially inhibiting enzyme activity. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the methoxyphenylmethyl group may contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

When compared to similar compounds, 2-[cyclohexyl-(4-fluorophenyl)sulfonylamino]-N-[(4-methoxyphenyl)methyl]acetamide stands out due to its unique combination of functional groups. Similar compounds include:

    2-[cyclohexyl-(4-chlorophenyl)sulfonylamino]-N-[(4-methoxyphenyl)methyl]acetamide: This compound has a chlorophenyl group instead of a fluorophenyl group, which may alter its reactivity and biological activity.

    2-[cyclohexyl-(4-fluorophenyl)sulfonylamino]-N-[(4-hydroxyphenyl)methyl]acetamide: The presence of a hydroxy group instead of a methoxy group can significantly impact the compound’s solubility and interaction with biological targets.

These comparisons highlight the importance of specific functional groups in determining the properties and applications of the compound.

Properties

IUPAC Name

2-[cyclohexyl-(4-fluorophenyl)sulfonylamino]-N-[(4-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27FN2O4S/c1-29-20-11-7-17(8-12-20)15-24-22(26)16-25(19-5-3-2-4-6-19)30(27,28)21-13-9-18(23)10-14-21/h7-14,19H,2-6,15-16H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZAUHYCQCPDNMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CN(C2CCCCC2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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